molecular formula C15H12ClNO B009123 3-(4-chlorophenyl)-N-phenylprop-2-enamide CAS No. 101681-92-9

3-(4-chlorophenyl)-N-phenylprop-2-enamide

Cat. No. B009123
M. Wt: 257.71 g/mol
InChI Key: SKAAIEVEVCBTTH-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-phenylprop-2-enamide, also known as Clomiphene, is a nonsteroidal fertility drug that is used to stimulate ovulation in women. It is also used in the treatment of male infertility and for other medical conditions such as polycystic ovary syndrome (PCOS). Clomiphene has been widely used in scientific research due to its ability to modulate the hypothalamic-pituitary-gonadal axis.

Mechanism Of Action

3-(4-chlorophenyl)-N-phenylprop-2-enamide works by binding to the estrogen receptors in the hypothalamus and blocking the negative feedback mechanism that inhibits the release of LH and FSH. This leads to an increase in the levels of LH and FSH, which stimulates ovulation in women and increases testosterone production in men. 3-(4-chlorophenyl)-N-phenylprop-2-enamide has a selective estrogen receptor modulator (SERM) activity, meaning it can act as an estrogen agonist or antagonist depending on the tissue it is acting on.

Biochemical And Physiological Effects

3-(4-chlorophenyl)-N-phenylprop-2-enamide has been shown to have several biochemical and physiological effects on the body. In women, it increases the levels of LH and FSH, which stimulates ovulation. In men, it increases the levels of testosterone, which can improve sperm production and motility. 3-(4-chlorophenyl)-N-phenylprop-2-enamide has also been shown to increase the levels of estradiol, which can have both positive and negative effects on the body depending on the dose and duration of treatment.

Advantages And Limitations For Lab Experiments

3-(4-chlorophenyl)-N-phenylprop-2-enamide has several advantages for lab experiments, including its ability to induce ovulation in women and increase testosterone levels in men. It is also relatively inexpensive and widely available. However, 3-(4-chlorophenyl)-N-phenylprop-2-enamide has some limitations, including its potential to cause side effects such as hot flashes, mood changes, and headaches. It can also interfere with the accuracy of certain hormone assays, which may affect the interpretation of research data.

Future Directions

There are several potential future directions for the use of 3-(4-chlorophenyl)-N-phenylprop-2-enamide in scientific research. One area of interest is its potential use in the treatment of male hypogonadism, which is characterized by low testosterone levels. 3-(4-chlorophenyl)-N-phenylprop-2-enamide has been shown to increase testosterone levels in men with hypogonadism, and further research is needed to determine its long-term safety and effectiveness. Another area of interest is its potential use in the treatment of breast cancer, as it has been shown to have both estrogen agonist and antagonist activity depending on the tissue it is acting on. Further research is needed to determine the optimal dose and duration of treatment for breast cancer patients. Additionally, 3-(4-chlorophenyl)-N-phenylprop-2-enamide has been studied for its potential use in the treatment of female infertility caused by PCOS, and further research is needed to determine its safety and effectiveness in this population.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-N-phenylprop-2-enamide is a nonsteroidal fertility drug that has been widely used in scientific research due to its ability to modulate the hypothalamic-pituitary-gonadal axis. It is synthesized by a multi-step process and has several biochemical and physiological effects on the body. 3-(4-chlorophenyl)-N-phenylprop-2-enamide has several advantages for lab experiments, but also has some limitations. There are several potential future directions for the use of 3-(4-chlorophenyl)-N-phenylprop-2-enamide in scientific research, and further studies are needed to determine its safety and effectiveness in these areas.

Synthesis Methods

3-(4-chlorophenyl)-N-phenylprop-2-enamide is synthesized by reacting 4-chlorobenzaldehyde with phenylhydrazine to form 4-(4-chlorophenyl) hydrazine. The resulting compound is then condensed with ethyl acetoacetate to form 3-(4-chlorophenyl)-N-phenylprop-2-enamide. The synthesis of 3-(4-chlorophenyl)-N-phenylprop-2-enamide is a multi-step process that requires careful attention to detail to ensure the purity of the final product.

Scientific Research Applications

3-(4-chlorophenyl)-N-phenylprop-2-enamide has been extensively used in scientific research to study the regulation of the hypothalamic-pituitary-gonadal axis. It is used to induce ovulation in women with infertility and has been shown to increase the levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in the body. 3-(4-chlorophenyl)-N-phenylprop-2-enamide has also been used to treat male infertility by increasing the levels of testosterone in the body. Additionally, 3-(4-chlorophenyl)-N-phenylprop-2-enamide has been studied for its potential use in the treatment of PCOS, endometriosis, and other medical conditions.

properties

CAS RN

101681-92-9

Product Name

3-(4-chlorophenyl)-N-phenylprop-2-enamide

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-phenylprop-2-enamide

InChI

InChI=1S/C15H12ClNO/c16-13-9-6-12(7-10-13)8-11-15(18)17-14-4-2-1-3-5-14/h1-11H,(H,17,18)

InChI Key

SKAAIEVEVCBTTH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl

synonyms

(E)-3-(4-Chlorophenyl)-N-phenylacrylamide

Origin of Product

United States

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